5-Bromo-2-methoxypyridine-3-carbaldehyde
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Overview
Description
5-Bromo-2-methoxypyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Applications in Crystallography and Structural Analysis
5-Bromo-2-methoxypyridine-3-carbaldehyde has found utility in the field of crystallography and structural analysis. One study highlighted its use in forming molecules that are paired by aminocarbonyl hydrogen bonds, further linking adjacent pairs into ribbons, demonstrating its role in crystal structure formation and stability (Ali, Halim, & Ng, 2005). Another study explored its derivatives for their crystal structures, revealing planar molecular configurations and interactions leading to the formation of centrosymmetric dimers or infinite chains depending on substituents, also indicating its selectivity in inhibiting the growth of certain human leukemia cells (Chumakov, Petrenko, Codita, Tsapkov, Poirier, & Gulea, 2014).
Role in Chemical Synthesis
The compound is also pivotal in chemical synthesis processes. It serves as a building block in the efficient synthesis of 5-functionalized 2-methoxypyridines, which are further applicable in the synthesis of bicyclic δ-lactams, showcasing its versatility in complex organic syntheses (Sośnicki, 2009). In a different context, it has been used in a scaleable synthesis process as an intermediate for compounds that are crucial in the synthesis of HIV-1 integrase inhibitors (Boros, Burova, Erickson, Johns, Koble, Kurose, Sharp, Tabet, Thompson, & Toczko, 2007).
Involvement in Catalytic and Synthesis Reactions
Its derivatives have been employed in various catalytic and synthesis reactions. For instance, 3-Bromopyridine-4-carbaldehyde, a related compound, is used in a palladium-catalyzed cyclization process with carboxylic acids under specific conditions, yielding a range of complex organic molecules (Cho & Kim, 2008). Moreover, it has been instrumental in the synthesis of imino macrocycles, which exhibit remarkable stability in water, indicating its potential in creating stable macrocyclic structures (Saggiomo & Lüning, 2008).
Safety and Hazards
This compound is light and moisture sensitive . It should be stored in a cool place and the container should be kept tightly closed in a dry and well-ventilated place . It is incompatible with oxidizing agents . It can cause skin irritation and serious eye irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .
Future Directions
Mechanism of Action
Target of Action
5-Bromo-2-methoxypyridine-3-carbaldehyde, also known as 5-Bromo-2-methoxynicotinaldehyde, is used as a ligand for the central nicotinic acetylcholine receptor . The central nicotinic acetylcholine receptor plays a crucial role in the transmission of signals in the nervous system.
Mode of Action
As a ligand, it likely binds to the central nicotinic acetylcholine receptor, potentially altering the receptor’s activity and influencing signal transmission .
Biochemical Pathways
Given its role as a ligand for the central nicotinic acetylcholine receptor, it may influence pathways related to neurotransmission .
Result of Action
It has been used as a reactant in the assessment of novel series of selective cb2 agonists using parallel synthesis protocols . This suggests that it may have potential effects on the endocannabinoid system.
Properties
IUPAC Name |
5-bromo-2-methoxypyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNOWEKCASDTFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363962 |
Source
|
Record name | 5-Bromo-2-methoxypyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103058-87-3 |
Source
|
Record name | 5-Bromo-2-methoxypyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-methoxypyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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